Boc-Beta-Alanine 2,4,5-trichlorophenyl ester
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Overview
Description
Boc-Beta-Alanine 2,4,5-trichlorophenyl ester is a chemical compound with the molecular formula C14H16Cl3NO4. It is a derivative of beta-alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with 2,4,5-trichlorophenyl. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Beta-Alanine 2,4,5-trichlorophenyl ester typically involves the following steps:
Protection of Beta-Alanine: Beta-alanine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Esterification: The protected Boc-beta-alanine is then esterified with 2,4,5-trichlorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-Beta-Alanine 2,4,5-trichlorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-beta-alanine and 2,4,5-trichlorophenol.
Deprotection: The Boc group can be removed using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield beta-alanine.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic or basic hydrolysis, respectively.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Hydrolysis: Boc-beta-alanine and 2,4,5-trichlorophenol.
Deprotection: Beta-alanine.
Scientific Research Applications
Boc-Beta-Alanine 2,4,5-trichlorophenyl ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during the coupling reactions.
Drug Development: The compound is used in the synthesis of peptide-based drugs and prodrugs.
Bioconjugation: It is employed in the preparation of bioconjugates, where peptides are linked to other biomolecules.
Mechanism of Action
The mechanism of action of Boc-Beta-Alanine 2,4,5-trichlorophenyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during peptide synthesis. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Boc-beta-alanine: Similar to Boc-Beta-Alanine 2,4,5-trichlorophenyl ester but without the esterified 2,4,5-trichlorophenyl group.
Boc-L-alanine methyl ester: Another Boc-protected amino acid ester, but with a methyl ester group instead of 2,4,5-trichlorophenyl.
Uniqueness
This compound is unique due to the presence of the 2,4,5-trichlorophenyl ester group, which provides additional stability and reactivity compared to other Boc-protected amino acid esters. This makes it particularly useful in specific synthetic applications where these properties are desired .
Properties
Molecular Formula |
C14H16Cl3NO4 |
---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C14H16Cl3NO4/c1-14(2,3)22-13(20)18-5-4-12(19)21-11-7-9(16)8(15)6-10(11)17/h6-7H,4-5H2,1-3H3,(H,18,20) |
InChI Key |
ZADVZEPSEXEPQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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